molecular formula C11H19F2NO3 B592233 Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1262412-64-5

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B592233
CAS No.: 1262412-64-5
M. Wt: 251.274
InChI Key: DKUMSJHVAJEAQF-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. One common method includes the following steps:

    Starting Material: The synthesis begins with a piperidine derivative.

    Fluorination: The piperidine derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Protection: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

    Hydroxymethylation: The protected intermediate is then hydroxymethylated using formaldehyde and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of tert-butyl 3,3-difluoro-5-carboxypiperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3,3-difluoro-5-methylpiperidine-1-carboxylate.

    Substitution: Formation of tert-butyl 3,3-diiodo-5-(hydroxymethyl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or ligand. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the compound’s interaction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two fluorine atoms at the 3-position of the piperidine ring, which significantly influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUMSJHVAJEAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716749
Record name tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262412-64-5
Record name tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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